molecular formula C17H18BrNO4S B12184234 1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B12184234
M. Wt: 412.3 g/mol
InChI Key: CZICBUPTQFNVRZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Sulfonylation: The brominated product is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine to form the sulfonyl derivative.

    Cyclization: The final step involves the cyclization of the sulfonyl derivative with an appropriate amine to form the tetrahydroquinoline ring under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfonamide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline exerts its effects involves its interaction with specific molecular targets. The brominated and sulfonyl groups play a crucial role in binding to enzymes or receptors, potentially inhibiting or modulating their activity. The tetrahydroquinoline ring may also contribute to the compound’s overall bioactivity by stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C17H18BrNO4S

Molecular Weight

412.3 g/mol

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C17H18BrNO4S/c1-22-15-11-17(16(23-2)10-13(15)18)24(20,21)19-9-5-7-12-6-3-4-8-14(12)19/h3-4,6,8,10-11H,5,7,9H2,1-2H3

InChI Key

CZICBUPTQFNVRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

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